molecular formula C9H12BrNO2 B6293508 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine CAS No. 2379322-77-5

5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine

Cat. No. B6293508
CAS RN: 2379322-77-5
M. Wt: 246.10 g/mol
InChI Key: PGZPEOHEKXESSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine is a chemical compound with the CAS Number: 2379322-77-5 . It has a molecular weight of 246.1 . It is available in liquid form .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine is 1S/C9H12BrNO2/c1-3-13-9-4-7 (6-12-2)8 (10)5-11-9/h4-5H,3,6H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine is a liquid at room temperature . It has a molecular weight of 246.1 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Chemical Synthesis

“5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine” is used in various chemical synthesis processes . It is a versatile reagent that can participate in a variety of reactions due to its unique structure. The presence of the bromine atom makes it a good candidate for cross-coupling reactions .

Suzuki-Miyaura Coupling

This compound is particularly useful in Suzuki-Miyaura (SM) coupling reactions . SM coupling is a popular method for forming carbon-carbon bonds, and the use of organoboron reagents like “5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine” has made this process more efficient and environmentally friendly .

Material Science

In the field of material science, “5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine” can be used as a building block in the synthesis of complex materials . Its unique structure allows it to form stable bonds with a variety of other compounds, making it a valuable tool in the creation of new materials .

Chromatography

“5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine” can also be used in chromatography, a method used to separate mixtures . Its unique chemical properties can help improve the efficiency and accuracy of chromatographic separation .

Analytical Chemistry

In analytical chemistry, “5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine” can be used as a standard or reagent in various analytical methods . Its well-defined structure and properties make it an excellent choice for this purpose .

Drug Synthesis

“5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine” can be used in the synthesis of drugs . Its unique structure can be incorporated into a variety of drug molecules, potentially improving their efficacy and safety .

Safety and Hazards

This compound is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and washing thoroughly with soap and water if it comes into contact with skin .

Mechanism of Action

Target of Action

It is known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action is likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine are likely related to its role in the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic pathways, enabling the formation of carbon-carbon bonds and the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used .

Action Environment

The action of 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of a wide range of functional groups . The stability of organoboron compounds can be a challenge, particularly in the presence of air and moisture .

properties

IUPAC Name

5-bromo-2-ethoxy-4-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-3-13-9-4-7(6-12-2)8(10)5-11-9/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZPEOHEKXESSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.